Beta-defensin 107A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AIHRALISKRMEGHCEAECLTFEVKTGGCRAELAPFCCKNRKKH |
Origin of Product |
United States |
Molecular Genetics and Genomic Architecture of Beta Defensin 107a
Gene Locus and Chromosomal Mapping of DEFB107A
The human gene DEFB107A is located on the short arm of chromosome 8, specifically within the cytogenetic band 8p23.1. genecards.orgscbt.com This region is known to be one of the most structurally dynamic in the human genome. biorxiv.org The precise genomic coordinates for DEFB107A on the human reference genome GRCh38.p14 are from 7,811,720 to 7,815,716 base pairs on chromosome 8, in the reverse orientation. nih.gov This specific locus places DEFB107A within a complex and variable genomic landscape that is rich in defensin (B1577277) genes.
| Gene Details | Information |
| Official Symbol | DEFB107A |
| Cytogenetic Band | 8p23.1 |
| Chromosomal Location (GRCh38.p14) | Chromosome 8: 7,811,720 - 7,815,716 (complement) |
| Paralog | DEFB107B |
This table summarizes the genomic location and key identifiers for the DEFB107A gene.
Genomic Organization of Beta-Defensin Gene Clusters
Beta-defensin genes in mammals are not randomly distributed throughout the genome but are organized into distinct clusters. physiology.orgwikipedia.org In humans, these genes are densely grouped in four to five syntenic chromosomal regions. genecards.orgphysiology.org The cluster on chromosome 8p23.1 is particularly notable for its complexity and variability. biorxiv.org This organization suggests an evolutionary history of gene duplication and divergence from a common ancestral gene. frontiersin.org
The complexity of the 8p23.1 region is highlighted by the presence of segmental duplications. nih.gov This has led to the existence of nearly identical gene copies, or paralogs. DEFB107A has a paralogous gene named DEFB107B. genecards.orggenecards.org These two genes are the result of a duplication event within the beta-defensin cluster and are arranged in a tail-to-tail orientation. genecards.orgnih.gov DEFB107A is the more centromeric of the two copies. genecards.orgnih.gov The high degree of similarity between these paralogs presents challenges for accurate genetic analysis and assembly of the reference genome. nih.gov
The clustering of beta-defensin genes is a conserved feature across many mammalian species, a phenomenon known as synteny, where the order of genes on a chromosome is preserved between species. physiology.orgresearchgate.net In humans, the beta-defensin genes are grouped into four or five syntenic clusters. physiology.orgresearchgate.net The cluster on human chromosome 8p23.1 is orthologous to clusters found on chromosome 27 in cattle and also shows synteny with clusters in dogs. physiology.orgroyalsocietypublishing.org This evolutionary conservation underscores the functional importance of these gene clusters. The arrangement in clusters likely facilitates the coordinated regulation of these genes in response to infection and other stimuli.
Identification of DEFB107A and Paralogous Genes (e.g., DEFB107B)
Gene Structure and Transcriptional Features of DEFB107A
The DEFB107A gene, like other beta-defensin genes, has a characteristic structure, typically consisting of two exons separated by an intron. nih.gov The first exon encodes the signal peptide, which directs the protein for secretion, while the second exon encodes the mature, functional peptide. genecards.org Research on human beta-defensin genes at the 8p22-23 locus has shown an unusual evolutionary pattern where the second exons, encoding the mature peptides, have diverged rapidly, while the first exons encoding the signal peptides have remained relatively stable. genecards.org The canonical transcript for DEFB107A is ENST00000642785. broadinstitute.org The resulting protein, Beta-defensin 107A, is a secreted peptide with known antibacterial activity. genecards.orgnih.gov
| Feature | Description |
| Exon Count | 2 |
| Canonical Transcript | ENST00000642785 |
| Protein Product | This compound |
| Cellular Location | Secreted |
| Function | Antibacterial activity |
This table provides an overview of the structural and functional features of the DEFB107A gene and its protein product.
Genetic Polymorphisms and Copy Number Variation (CNV) in DEFB107A Locus
The DEFB107A gene locus is part of a larger region on chromosome 8p23.1 that is characterized by extensive genetic polymorphism, most notably copy number variation (CNV). biorxiv.orgnih.gov This means that the number of copies of a block of genes, including DEFB107A, can vary between individuals. karger.comnih.gov The repeat unit that is subject to CNV includes DEFB107A along with several other beta-defensin genes such as DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and SPAG11. nih.govplos.orgresearchgate.net In European populations, the diploid copy number for this cluster commonly ranges from two to seven, although higher numbers up to 12 have been observed. karger.comnih.gov
Research has established a direct link between the copy number of the beta-defensin gene cluster and the expression levels of the genes within it. ulisboa.pt Studies have shown a positive correlation between the genomic copy number of DEFB4, a gene within the same variable block as DEFB107A, and its mRNA expression levels. karger.comnih.gov This suggests that individuals with a higher copy number of the defensin gene cluster may produce more defensin peptides. frontiersin.org This variation in expression can have significant biological consequences. For instance, higher copy numbers have been associated with increased susceptibility to inflammatory diseases like psoriasis, but may offer enhanced protection against certain infectious diseases. physiology.orgkarger.com The CNV of this region is thought to influence the composition of bacterial microbiota and has been studied in relation to various conditions, including Crohn's disease and susceptibility to infections, although some findings have been conflicting. nih.govnih.govnih.gov
Biosynthesis, Expression Patterns, and Cellular Localization of Beta Defensin 107a
Cellular Sources and Producers of Beta-Defensin 107A
DEFB107A is produced by a variety of cells, primarily epithelial and immune cells, highlighting its role at the host-environment interface and in immune responses. frontiersin.orgmdpi.comresearchgate.net
Epithelial cells are a major source of beta-defensins, which contribute to the chemical barrier at mucosal surfaces. nih.govfrontiersin.org Beta-defensins are expressed in the epithelial linings of the respiratory, gastrointestinal, and genitourinary tracts, as well as in the skin. frontiersin.orgnih.govhycultbiotech.com This strategic localization allows for a rapid defense against invading pathogens at common entry points. For instance, tracheal antimicrobial peptide (TAP), a bovine beta-defensin, is expressed in the ciliated epithelium of the trachea. nih.gov In humans, beta-defensins are found in various epithelial tissues including the gingival mucosa, respiratory epithelium, and gastrointestinal epithelium. frontiersin.org The expression of DEFB107A has been noted in lung carcinoma epithelial cells (A549) and colon carcinoma cells (Caco-2), further indicating its production by epithelial cells in the respiratory and gastrointestinal tracts. genecards.org
In addition to epithelial cells, various immune cells are capable of producing beta-defensins. frontiersin.orgmdpi.com While alpha-defensins are abundantly found in neutrophils, beta-defensins are expressed by a broader range of leukocytes. frontiersin.orgwikipedia.org The expression of DEFB107A has been identified in leukocytes, including CD14+ monocytes. genecards.org Macrophages and their precursors, monocytes, are known producers of beta-defensins, particularly upon migration to sites of inflammation. frontiersin.orgmdpi.com This expression by immune cells suggests that DEFB107A contributes to the antimicrobial arsenal (B13267) of these cells as they combat infection.
Epithelial Cell Expression (e.g., mucosal surfaces, skin, airways, gastrointestinal tract)
Regulation of this compound Gene Expression
The expression of the DEFB107A gene is tightly controlled, allowing for both a baseline level of protection and a rapid increase in production in response to threats. nih.govnih.gov This regulation occurs primarily at the transcriptional level and involves a complex interplay of signaling pathways. nih.gov
Beta-defensin expression can be either constitutive (continuously expressed) or inducible (expressed in response to a stimulus). medrxiv.org Some beta-defensins, like human beta-defensin 1 (hBD-1), are expressed constitutively at low levels, providing a constant first line of defense. frontiersin.org In contrast, the expression of other beta-defensins is strongly induced by microbial products or inflammatory signals. nih.govmedrxiv.org While specific data for DEFB107A's constitutive expression is limited, the general pattern for many beta-defensins suggests a low basal expression in unstimulated cells, with a significant upregulation upon stimulation. frontiersin.org For example, a study on SARS-CoV-2 infection found that DEFB107B, a closely related gene, was significantly downregulated in infected individuals, implying a dynamic regulation in response to viral pathogens. medrxiv.orgfrontierspartnerships.org
Microbial components are potent inducers of beta-defensin gene expression. nih.govhycultbiotech.com Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a well-known stimulus for beta-defensin production in epithelial cells. nih.govhycultbiotech.commdpi.com The induction of beta-defensins by LPS is a conserved mechanism of innate immunity observed across different species. nih.gov This response is often mediated by Toll-like receptors (TLRs), such as TLR4, which recognizes LPS. mdpi.commdpi.com The activation of these receptors triggers intracellular signaling cascades that lead to the transcription of defensin (B1577277) genes. mdpi.comfrontiersin.org
Pro-inflammatory cytokines, which are signaling molecules produced by immune cells during inflammation, also play a crucial role in regulating beta-defensin expression. hycultbiotech.comfrontiersin.org Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of beta-defensin expression in epithelial cells. hycultbiotech.comfrontiersin.orgmdpi.com The signaling pathways activated by these cytokines, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are critical for the transcriptional activation of beta-defensin genes. hycultbiotech.commdpi.comfrontiersin.orgnih.gov For instance, the promoter region of the gene for tracheal antimicrobial peptide (TAP) contains binding sites for NF-κB and NF-IL6, transcription factors that are activated by inflammatory stimuli. nih.gov This indicates that the host's own inflammatory response can amplify the production of antimicrobial peptides like beta-defensins to combat infection more effectively.
Interactive Data Tables
Table 1: Cellular Sources of this compound
| Cell Type | Category | Evidence of Expression |
| Epithelial Cells | Producer | Expressed in various epithelial linings, including respiratory and gastrointestinal tracts. genecards.orgfrontiersin.orgnih.govhycultbiotech.com |
| Leukocytes | Producer | General expression in white blood cells. genecards.org |
| Monocytes | Producer | Specifically expressed in CD14+ monocytes. genecards.org |
| Macrophages | Producer | Implied expression as they are known producers of beta-defensins and differentiate from monocytes. frontiersin.orgmdpi.com |
Table 2: Regulation of Beta-Defensin Gene Expression
| Regulatory Factor | Type | Effect on Expression | Mediating Pathways |
| Lipopolysaccharide (LPS) | Microbial Stimulus | Induction | Toll-like receptor (TLR) signaling, NF-κB, MAPK. mdpi.comhycultbiotech.commdpi.comfrontiersin.org |
| Bacterial Products | Microbial Stimulus | Induction | Pattern recognition receptor signaling. nih.govmdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Induction | NF-κB, MAPK. hycultbiotech.comfrontiersin.orgmdpi.comnih.gov |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory Cytokine | Induction | NF-κB, MAPK. hycultbiotech.comfrontiersin.orgmdpi.comnih.gov |
Transcriptional Regulation and Signaling Pathways (e.g., NF-κB, MAPK)
The expression of beta-defensin genes is intricately regulated by a network of signaling pathways, primarily activated in response to pathogens and inflammatory stimuli. While research specifically detailing the transcriptional regulation of this compound (DEFB107A) is limited, the mechanisms governing other well-studied beta-defensins, such as human beta-defensin 2 (hBD-2), provide a strong model for its potential regulation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to this process. mdpi.comnih.gov
The NF-κB pathway is a crucial regulator of beta-defensin expression in epithelial cells. mdpi.com Stimulation by bacterial components, such as lipopolysaccharide (LPS), triggers a cascade that leads to the activation of the NF-κB dimer, allowing it to translocate into the nucleus and bind to specific sites on the gene's promoter. mdpi.comnih.gov Studies on the hBD-2 gene have shown that two NF-κB binding sites are essential for its transcriptional activation in response to LPS. nih.gov In unstimulated cells, these sites are typically occupied by NF-κB p50 homodimers, which may repress gene expression; upon stimulation, these are replaced by p65-p50 heterodimers, which act as potent transcriptional activators. nih.gov
The MAPK signaling pathway is also implicated in the induction of beta-defensins. mdpi.com This pathway can be activated by various stimuli, including components of yeast cell walls, which have been shown to upregulate beta-defensin expression in ovine cells through MAPK and NF-κB activation. researchgate.net The MAPK enzyme can stimulate the expression of proteins that initiate cellular responses, including the production of antimicrobial peptides. lumenlearning.com For instance, the activation of the MAP kinase ERK, part of a phosphorylation cascade, can lead to the regulation of protein translation within the nucleus. lumenlearning.com The interplay between these pathways allows for a robust and controlled expression of defensins as part of the innate immune response. mdpi.commit.edu
Table 1: Key Signaling Pathways and Transcription Factors in Beta-Defensin Regulation
| Pathway/Factor | Role in Beta-Defensin Expression | Cellular Stimuli | References |
|---|---|---|---|
| NF-κB Pathway | Primary pathway for inducible expression. Translocates to the nucleus to initiate gene transcription. | Bacterial products (e.g., LPS), proinflammatory cytokines. | mdpi.com, nih.gov |
| - p50/p65 subunits | Heterodimer (p65-p50) acts as a transcriptional activator upon stimulation. Homodimer (p50) may act as a repressor in the basal state. | LPS stimulation. | nih.gov |
| MAPK Pathway | Induces and regulates the expression of defensins. | Growth factors, yeast mannan, other cellular stressors. | mdpi.com, researchgate.net, lumenlearning.com |
| - ERK | A specific MAP kinase that, upon phosphorylation, can activate protein kinases that regulate protein translation. | Epidermal growth factor (EGF). | lumenlearning.com |
Post-Translational Processing and Maturation of this compound
Like other defensins, this compound is synthesized as an inactive precursor peptide that must undergo processing to become a functional, mature antimicrobial molecule. hycultbiotech.comwikipedia.org The general process for beta-defensins begins with translation from a two-exon gene, where the first exon typically codes for a signal peptide and a pro-sequence, and the second exon encodes the mature peptide containing the characteristic six-cysteine motif. wikipedia.orgfrontiersin.org
The initial translated product is a preproprotein. hycultbiotech.com The first step in maturation is the cleavage of the N-terminal signal peptide by a signal peptidase as the protein enters the endoplasmic reticulum, resulting in a pro-defensin. researchgate.netauburn.edu For many beta-defensins, the subsequent pro-sequence is either very small or completely absent, which differs from alpha-defensins where a larger pro-piece neutralizes the peptide during intracellular storage. auburn.edu The mechanism that prevents potential cytotoxicity of beta-defensins within the secreting cell remains largely unknown. auburn.edu The final step is the proteolytic cleavage that releases the mature, active defensin peptide. auburn.edu This mature peptide then folds into its characteristic tertiary structure, stabilized by three intramolecular disulfide bonds. royalsocietypublishing.org
While one database notes a lack of post-translational modifications for DEFB107A, this likely reflects a scarcity of specific research on this particular defensin rather than a true absence of the fundamental processing common to the defensin family. genecards.org The synthesis as a preproprotein and subsequent proteolytic cleavage are considered hallmark steps in the maturation of virtually all mammalian defensins. hycultbiotech.com
Table 2: General Steps in the Maturation of Beta-Defensins
| Step | Description | Key Enzymes/Components | References |
|---|---|---|---|
| 1. Synthesis | The DEFB107A gene is transcribed and translated into a preproprotein. | Ribosomes, mRNA. | hycultbiotech.com, frontiersin.org |
| 2. Signal Peptide Cleavage | The N-terminal signal peptide is removed as the protein enters the endoplasmic reticulum, creating a pro-defensin. | Signal peptidase. | researchgate.net, auburn.edu |
| 3. Proteolytic Processing | The pro-sequence (if present) is cleaved to release the mature defensin peptide. | Proteases (specific enzymes for DEFB107A not identified). | auburn.edu |
| 4. Folding and Disulfide Bond Formation | The mature peptide folds, and three intramolecular disulfide bonds are formed between the six conserved cysteine residues, creating the stable, active conformation. | Cellular folding machinery. | royalsocietypublishing.org, wikipedia.org |
Subcellular Localization and Secretion Mechanisms of this compound
The expression and localization of this compound are highly specific, consistent with its role in the male reproductive system. genecards.org The DEFB107A gene is expressed predominantly in the testis and epididymis. genecards.orgnih.govoup.com Within these tissues, the protein has been identified in the cytoplasm of epithelial cells. proteinatlas.org
As a host defense peptide intended to act in the extracellular environment, DEFB107A is a secreted protein. royalsocietypublishing.orgresearchgate.net Beta-defensins are secreted from the epididymal epithelium into the lumen, where they are subsequently adsorbed onto the surface of sperm membranes as the sperm transit through the tract. oup.com This localization suggests a role in protecting sperm from pathogens.
The precise mechanism of secretion for most beta-defensins, including DEFB107A, is not fully elucidated. While classical secretion involves packaging into granules followed by exocytosis, some beta-defensins may utilize alternative pathways. For example, human beta-defensin 1 (hBD-1) has been found in the extragranular cytoplasm of platelets and is not readily released by agonists that typically induce granular secretion. plos.org Instead, its release was observed when the platelet membrane was permeabilized by a bacterial toxin, hinting at a non-classical secretion route under specific conditions. plos.org Given the cytoplasmic localization of DEFB107A, it is possible that its release from epididymal epithelial cells may also involve mechanisms beyond the classical secretory pathway. proteinatlas.org
Table 3: Localization and Secretion of this compound
| Attribute | Description | Supporting Evidence | References |
|---|---|---|---|
| Primary Tissue Expression | Testis, Epididymis | mRNA detection in testis; protein expression in epididymal epithelium. | genecards.org, nih.gov, oup.com |
| Subcellular Localization | Cytoplasm | Immunohistochemistry data from the Human Protein Atlas shows cytoplasmic expression in the testis. | proteinatlas.org |
| Secretion Status | Secreted Protein | Beta-defensins are known to be secreted from epithelial cells. | researchgate.net, royalsocietypublishing.org |
| Secretion Mechanism | Likely secreted from epididymal epithelial cells into the lumen. The exact pathway (classical vs. non-classical) is not confirmed. | Adsorption onto sperm membranes post-secretion. Analogy with hBD-1 in platelets suggests potential for non-classical pathways. | plos.org, oup.com |
Compound Reference Table
Biological Functions and Mechanistic Insights of Beta Defensin 107a Activity
Direct Antimicrobial Activities of Beta-Defensins
Beta-defensins, including DEFB107A, are a vital component of the body's first line of defense against invading pathogens. nih.gov They possess broad-spectrum antimicrobial activity against a variety of microorganisms. genecards.orgnih.gov
Interactions with Microbial Membranes and Permeabilization
The primary mechanism by which beta-defensins exert their antimicrobial effects is through interaction with and disruption of microbial cell membranes. mdpi.comebi.ac.uktaylorandfrancis.com Being cationic peptides, they are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comfrontiersin.org
This initial binding is followed by the insertion of the defensin's hydrophobic regions into the lipid bilayer. ebi.ac.ukfrontiersin.org This insertion disrupts the membrane's integrity, leading to permeabilization. mdpi.comebi.ac.uk Two main models have been proposed for this process:
Pore Formation: Some defensins can aggregate within the membrane to form 'channel-like' pores. ebi.ac.uk
Carpet-like Mechanism: Other defensins may bind to and cover the microbial membrane in a "carpet-like" manner, causing widespread disruption. ebi.ac.uk
Regardless of the precise model, the outcome is a loss of membrane integrity, leading to the leakage of essential intracellular contents and ultimately, microbial cell death. frontiersin.orgnih.gov Some studies also suggest that at physiological concentrations, defensins can inhibit plasma membrane H+-ATPases, leading to cytosolic acidification and cell death without necessarily causing widespread membrane permeabilization. mdpi.com
Spectrum of Activity Against Bacteria, Fungi, and Enveloped Viruses
Beta-defensins exhibit a broad spectrum of antimicrobial activity. genecards.orgnih.govnih.gov Their effectiveness spans across different kingdoms of the microbial world.
Bacteria: Beta-defensins are active against both Gram-positive and Gram-negative bacteria. taylorandfrancis.comfrontiersin.org
Fungi: They also demonstrate activity against various fungal pathogens. genecards.orgnih.govhycultbiotech.com
Enveloped Viruses: The antimicrobial reach of beta-defensins extends to several enveloped viruses. genecards.orgnih.govnih.gov
The specific activity of DEFB107A against a range of pathogens is an area of ongoing research. The table below summarizes the general antimicrobial spectrum of beta-defensins.
Impact on Microbial Viability and Growth
The interaction of beta-defensins with microbial membranes has a direct and detrimental impact on the viability and growth of susceptible microorganisms. The permeabilization of the cell membrane leads to the loss of essential ions and metabolites, disruption of the proton motive force, and inhibition of vital cellular processes such as DNA, RNA, and protein synthesis. mdpi.comtaylorandfrancis.comfrontiersin.org This ultimately results in the inhibition of microbial growth and a reduction in viable cell counts. frontiersin.org Studies have shown that at their minimum bactericidal concentration (MBC), some beta-defensins can cause complete killing of susceptible bacteria within a relatively short period. nih.gov
Immunomodulatory Roles and Mechanisms
Beyond their direct antimicrobial actions, beta-defensins are increasingly recognized for their ability to modulate the host immune response, acting as a bridge between innate and adaptive immunity. nih.govfrontiersin.orgfrontiersin.org
Chemotaxis of Immune Cells (e.g., Dendritic Cells, T-lymphocytes, Monocytes)
A key immunomodulatory function of beta-defensins is their ability to attract various immune cells to the site of infection or inflammation. frontiersin.orgfrontiersin.org This process, known as chemotaxis, is crucial for initiating and shaping an effective immune response.
Dendritic Cells: Beta-defensins are potent chemoattractants for immature dendritic cells. nih.govmdpi.comnih.gov This is significant as dendritic cells are key antigen-presenting cells that initiate adaptive immune responses. jmb.or.kr The recruitment of these cells by beta-defensins is thought to be mediated, at least in part, through the chemokine receptor CCR6. mdpi.comnih.gov
T-lymphocytes: Memory T-cells also migrate in response to beta-defensins, a process also linked to the CCR6 receptor. nih.govnih.gov
Monocytes: Beta-defensins can attract monocytes, which can differentiate into macrophages and dendritic cells at the site of inflammation. frontiersin.orgmdpi.com
The chemotactic activity of beta-defensins is often observed at low concentrations, similar to those of known chemokines. frontiersin.org
Modulation of Cytokine and Chemokine Production
Beta-defensins can also influence the production of cytokines and chemokines, which are signaling molecules that regulate the immune response. d-nb.infonih.gov This modulation can either amplify or suppress inflammatory responses depending on the context.
Pro-inflammatory Effects: In some settings, beta-defensins can induce the expression of pro-inflammatory mediators. For instance, treatment of primary keratinocytes with certain human beta-defensins has been shown to increase the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-3α (MIP-3α), as well as cytokines such as IL-6 and IL-10. nih.gov
Anti-inflammatory Effects: Conversely, under certain conditions, beta-defensins can have anti-inflammatory effects. For example, in the presence of TLR4 ligands like LPS, some beta-defensins can lead to a decrease in cytokine responses in macrophages. frontiersin.org
The ability of beta-defensins to modulate cytokine and chemokine production highlights their complex role in orchestrating the local immune environment. The table below provides a summary of the immunomodulatory effects of beta-defensins.
Link Between Innate and Adaptive Immunity
Beta-defensins, including Beta-defensin 107A (DEFB107A), represent a critical link between the innate and adaptive immune systems. wikipedia.orgfrontiersin.org While their direct antimicrobial activity is a key function of innate immunity, they also function as signaling molecules, or "alarmins," that alert and mobilize the adaptive immune response. frontiersin.org This bridging function is crucial for mounting a coordinated and effective defense against invading pathogens. frontiersin.orgnih.gov
The primary mechanism by which beta-defensins connect these two arms of the immune system is through their chemotactic properties. nih.gov They have been shown to be potent chemoattractants for key cells of the adaptive immune system, specifically immature dendritic cells and memory T cells. nih.gov This recruitment is mediated through the chemokine receptor CCR6, which is preferentially expressed on these cell types. nih.gov Beta-defensins can bind to and activate CCR6, inducing the migration of these cells to sites of microbial invasion or tissue injury. nih.gov This targeted recruitment is essential for initiating an antigen-specific adaptive immune response. frontiersin.orgnih.gov By attracting dendritic cells, which are the most potent antigen-presenting cells, beta-defensins facilitate the capture and presentation of microbial antigens to T cells, thereby triggering the adaptive immune cascade. nih.gov
The interaction with CCR6 is specific, as antibodies against this receptor can inhibit the chemotactic effects of beta-defensins. nih.gov This function demonstrates that beta-defensins do more than just directly kill microbes; they are integral components of immune signaling that orchestrate a broader, more sophisticated host defense. wikipedia.orgfrontiersin.org
Table 1: Beta-Defensins as a Bridge Between Innate and Adaptive Immunity
| Mechanism | Target Cells | Receptor | Outcome |
|---|---|---|---|
| Chemotaxis | Immature Dendritic Cells, Memory T Cells | CCR6 | Recruitment of adaptive immune cells to infection/injury site. nih.gov |
| Signaling | Immune and Epithelial Cells | Various (e.g., TLRs) | Activation of antigen presentation and initiation of adaptive response. frontiersin.orgresearchgate.net |
Effects on Phagocytosis and Immune Cell Activation
Beta-defensins play a significant role in modulating the activity of phagocytic cells and promoting the activation of a broad range of immune cells. nih.govnih.gov Phagocytes, such as macrophages and neutrophils, are specialized immune cells responsible for engulfing and destroying pathogens and cellular debris. nih.gov Research indicates that the uptake of particles can enhance the phagocytic ability of monocytes, macrophages, and neutrophils, leading to faster clearance of bacteria. nih.gov
Defensins contribute to the host's innate immune response by inducing the activation of T cells, macrophages, and other immune cells. nih.gov They are considered endogenous "alarmins" that signal tissue damage and recruit and activate innate immune cells. frontiersin.org This activation is a critical step in the immune response, preparing the cells to effectively combat infection. frontiersin.org For instance, the activation of phagocytic receptors on macrophages can initiate signaling cascades that lead to the production of proinflammatory cytokines like TNF-α and IL-6, which are crucial for orchestrating the acute phase of the immune response. frontiersin.org
Other Emerging Biological Functions of Beta-Defensins
Beyond their established roles in immunity, beta-defensins are involved in a variety of other critical biological processes. researchgate.netsemanticscholar.org These emerging functions highlight their versatility as signaling molecules that contribute to tissue homeostasis and repair. semanticscholar.orgnih.gov
Involvement in Tissue Reorganization and Wound Healing
Beta-defensins are integral to all stages of the wound healing process, from the initial inflammatory phase to the final remodeling phase. nih.govfrontiersin.org Their presence is not only for antimicrobial protection in a compromised skin barrier but also for actively promoting tissue repair. semanticscholar.orgnih.gov
During the proliferative phase of healing, beta-defensins have been shown to stimulate the migration and proliferation of key skin cells, including keratinocytes and fibroblasts. frontiersin.orgnih.gov This action accelerates re-epithelialization and the closure of wounds. semanticscholar.orgnih.gov For instance, Human Beta-defensin 3 (hBD-3) has been found to promote keratinocyte migration and proliferation by activating the FGFR1/JAK2/STAT3 signaling pathway. nih.govfrontiersin.org Similarly, Human Beta-defensin 1 (hBD-1) may act as a transcription factor that protects keratinocytes from apoptosis during the reorganization of the epithelium. semanticscholar.orgnih.gov
Beta-defensins also contribute to angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients to the healing tissue. semanticscholar.orgfrontiersin.org Human Beta-defensin 2 (hBD-2) stimulates the migration, proliferation, and tube formation of endothelial cells. semanticscholar.org Additionally, defensins influence the synthesis and remodeling of the extracellular matrix (ECM) by affecting fibroblast activity and the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tissue reconstruction. nih.govfrontiersin.org Studies have shown that the expression of hBD-2 is significantly upregulated after skin injury, indicating its active role in the repair process. nih.gov
Table 2: Role of Beta-Defensins in Wound Healing
| Wound Healing Stage | Affected Cell Type | Specific Beta-Defensin | Observed Effect |
|---|---|---|---|
| Inflammation | Leukocytes (Neutrophils, Macrophages) | General Beta-defensins | Recruitment of immune cells to the wound site. nih.gov |
| Proliferation | Keratinocytes | hBD-1, hBD-2, hBD-3 | Enhanced migration and proliferation, promoting re-epithelialization. frontiersin.orgnih.gov |
| Proliferation | Fibroblasts | hBD-3 | Increased number, promoting ECM synthesis. frontiersin.org |
| Proliferation (Angiogenesis) | Endothelial Cells | hBD-2 | Stimulation of migration, proliferation, and tube formation. semanticscholar.org |
| Remodeling | Fibroblasts | hBD-3 | Increased expression of MMP-2, aiding in matrix remodeling. frontiersin.org |
Effects on Cell Proliferation and Differentiation
The influence of beta-defensins extends to the fundamental cellular processes of proliferation and differentiation in various tissues, beyond the context of wound healing. semanticscholar.org This suggests a role for these peptides in normal tissue development and homeostasis. maayanlab.cloud
Research has demonstrated that certain beta-defensins have a significant impact on bone cell development. semanticscholar.org Specifically, Human Beta-defensin 2 (hBD-2) and Human Beta-defensin 3 (hBD-3) have been shown to enhance the proliferation of osteoblast-like cells. semanticscholar.org Furthermore, hBD-2 has a pronounced effect on the maturation of premature osteoblasts, indicating a role in bone tissue regeneration. semanticscholar.org
In epithelial tissues, beta-defensins can regulate the balance between cell growth and differentiation. semanticscholar.org Human Beta-defensin 1 (hBD-1), for example, has been detected in the nuclei of keratinocytes, suggesting it may function as a transcription factor involved in differentiation processes. semanticscholar.org This regulatory role is critical for maintaining the integrity and function of epithelial barriers. The ability of beta-defensins to modulate cell proliferation and differentiation highlights their multifaceted nature as signaling molecules with diverse biological functions. semanticscholar.orgmaayanlab.cloud
Compound Glossary
Role of Beta Defensin 107a in Specific Biological Systems and Pathophysiological States
Contribution to Mucosal Immunity
Mucosal surfaces are the primary interface between the body and the external environment, requiring robust defense mechanisms. Beta-defensins are key players in the protection of these surfaces. exphewas.ca They are secreted by epithelial cells in various tracts, where their expression can be constant (constitutive) or triggered (inducible) by microbial products or inflammatory signals like cytokines. nih.govexphewas.ca
Oral Cavity Homeostasis and Response to Microbial Challenges
The oral cavity is a complex ecosystem where the host must maintain a balance with a diverse microbiome. escholarship.org Beta-defensins are integral to this process, contributing to oral health by controlling microbial populations and modulating immune responses. core.ac.uk The Human Protein Atlas indicates that DEFB107A is expressed in the salivary gland and oral mucosa. proteinatlas.org Furthermore, transcriptomic analysis of gingival tissue has identified the expression of DEFB107A/B, underscoring its presence at this critical barrier. nih.gov
In the context of microbial challenges, such as the buildup of bacterial biofilms that can lead to periodontitis, the gingival epithelium acts as both a physical and chemical barrier. medicaljournals.senih.gov It releases antimicrobial factors to combat bacterial invasion and infection. nih.gov While the broader beta-defensin family is known to be involved in the host response to periodontal pathogens, the specific functions of DEFB107A are part of a cooperative defense system. genecards.orgmedicaljournals.se Their presence in saliva and gingival tissues suggests a role in maintaining the equilibrium between the host and the oral microbiome. nih.govescholarship.org
Respiratory Tract Defense
The airways are constantly exposed to inhaled microbes, and beta-defensins are a vital part of the lung's innate defense system. exphewas.ca They are expressed by the epithelial cells lining the respiratory tract. exphewas.capacific.edu Research has shown that the gene cluster containing DEFB107 is preferentially expressed in the respiratory and upper gastrointestinal tracts. genecards.org
The role of DEFB107A becomes particularly evident in the face of infection. One study found that the expression of the DEFB107A gene was significantly higher in the blood of patients with bacterial pneumonia compared to those with viral pneumonia. genecards.org This suggests a specific role for this defensin (B1577277) in the host response to bacterial lung infections and highlights its potential as a biomarker to help distinguish between bacterial and viral causes of pneumonia. genecards.org
Gastrointestinal Tract Barrier Function and Inflammation
The intestinal epithelium forms a critical barrier that prevents harmful substances and microbes from the gut lumen from entering the bloodstream. researchgate.net This barrier is reinforced by a chemical shield of secreted antimicrobial peptides, including beta-defensins. researchgate.net These peptides are expressed by enterocytes, the primary epithelial cells of the intestine. googleapis.com The gene cluster that includes DEFB107 is known to be expressed in the upper gastrointestinal tract. genecards.org
Alterations in beta-defensin expression are linked to inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. nih.govuclahealth.org A patent application has described the potential for detecting DEFB107A/B in samples like stool or serum as part of a marker profile for diagnosing IBD. google.com However, studies investigating the association between the copy number of the beta-defensin gene region (which contains DEFB107A) and Crohn's disease have yielded conflicting results and have not always been replicated in larger cohorts. nih.govnih.gov This indicates a complex relationship that requires further investigation to clarify whether changes in DEFB107A levels are a cause or a consequence of intestinal inflammation. nih.gov
Genitourinary Tract Immunity
Beta-defensins are also key to the innate immunity of the genitourinary system. genecards.orgplos.org In the male reproductive tract, DEFB107A mRNA has been detected in the testis, and the broader beta-defensin family is highly expressed in the epididymis. genecards.orgresearchgate.netnih.gov This suggests a dual function in protecting against infections and playing a role in sperm function and fertility. researchgate.netplos.org
In the urinary system, these peptides help defend against invading pathogens. google.com An analysis of genetic associations suggests a potential link between the DEFB107A gene and an increased risk for urinary tract infections or kidney infections. exphewas.ca This finding points to its contribution to the immune surveillance of the urinary tract.
Beta-Defensin 107A in Systemic Immune Responses
Beyond their direct antimicrobial activity at local mucosal sites, beta-defensins are crucial signaling molecules that mobilize and modulate the broader immune system. googleapis.comgoogle.com They are considered endogenous "alarmins," molecules that signal tissue damage or danger to the rest of the body, thereby promoting both innate and adaptive systemic immune responses. googleapis.comnih.gov
Beta-defensins can act as chemoattractants (chemokines), recruiting various immune cells to sites of infection or inflammation. nih.govresearchgate.net This function is critical for initiating a coordinated immune defense, linking the initial innate response with the more specialized adaptive immune system. exphewas.ca The gene cluster on chromosome 8p23.1, which includes DEFB107, is known to be hypervariable in copy number, and the proteins it encodes, including by extension DEFB107A, participate in these chemoattractant and immunomodulatory activities. nih.govresearchgate.net This suggests that the quantity of DEFB107A an individual can produce may influence the strength and character of their systemic immune response to a given threat.
Association with Specific Diseases and Conditions
Given its role in immunity and inflammation, variations in the DEFB107A gene have been associated with several specific diseases. A primary mechanism for this association is copy number variation (CNV) of the beta-defensin gene cluster on chromosome 8p23.1, which includes DEFB107A and several other beta-defensin genes. nih.govfrontiersin.org The number of copies of this gene cluster can range from two to twelve in the general population, affecting the gene dosage and potential expression level of the defensins. nih.govnih.gov
Table 1: Research Findings on DEFB107A Association with Specific Conditions
| Disease/Condition | Research Finding | Implication | Source(s) |
|---|---|---|---|
| Bacterial Pneumonia | Gene expression of DEFB107A is significantly higher in the blood of patients with bacterial pneumonia compared to viral pneumonia. | DEFB107A may be a key component of the immune response to bacterial lung infections and a potential biomarker. | genecards.org |
| Psoriasis | Higher genomic copy number of the beta-defensin gene cluster (including DEFB107) is significantly associated with an increased risk of psoriasis. | Increased gene dosage may lead to an overactive inflammatory response in the skin, contributing to psoriasis pathology. | nih.govfrontiersin.org |
| Otitis Media | Lower copy number (<4 copies) of the beta-defensin gene cluster (including DEFB107) is correlated with nasopharyngeal colonization by key bacterial pathogens associated with otitis media in children. | Lower gene dosage may impair the ability to control certain bacteria in the nasopharynx, increasing susceptibility to ear infections. | nih.govescholarship.org |
| Crohn's Disease | Studies on the association between beta-defensin copy number (including DEFB107A) and Crohn's disease have produced conflicting results. | The role of DEFB107A in Crohn's disease is unclear and may be complex, with no definitive link established. | nih.govnih.gov |
| Urinary Tract Infection | Genetic database analysis suggests a potential association between DEFB107A and urinary tract/kidney infections. | Variation in DEFB107A may influence susceptibility to infections in the urinary system. | exphewas.ca |
Detailed research has highlighted these associations. For instance, studies in Dutch and German populations found a significant link between a higher copy number of the beta-defensin gene cluster and the risk of developing psoriasis, a chronic inflammatory skin disease. frontiersin.org In the context of infectious diseases, a study of otitis-prone children found that while there was no direct association with the disease itself, the copy number of the beta-defensin cluster (including DEFB107) did influence the composition of the bacterial microbiota in the nasopharynx. nih.gov Specifically, children with fewer than four copies were more likely to be colonized by the primary bacteria that cause otitis media. nih.gov
Host Response to Viral Infections (e.g., SARS-CoV-2)
Beta-defensins, including DEFB107A, are integral to the host's innate immune response against viral infections. nih.govfrontierspartnerships.org They can inhibit viruses through various mechanisms, such as direct binding to the virus, interfering with host cell receptors, and modulating the subsequent immune response. mdpi.comjmb.or.kr
SARS-CoV-2: The host's interaction with SARS-CoV-2 involves a complex immune response where defensins play a role.
The following table summarizes the findings from a study on defensin gene expression during SARS-CoV-2 infection.
| Gene | Expression Change in SARS-CoV-2 Positive Patients | Reference |
|---|---|---|
| Defensin Beta 107B | Significantly Downregulated | nih.gov, frontierspartnerships.org, medrxiv.org |
| Defensin Beta 4A/B | Significantly Downregulated | nih.gov, frontierspartnerships.org, medrxiv.org |
| Defensin Beta 106B | Significantly Downregulated | nih.gov, frontierspartnerships.org, medrxiv.org |
| Defensin Beta 103A | Significantly Downregulated | nih.gov, frontierspartnerships.org, medrxiv.org |
| Defensin Alpha 1B | Significantly Downregulated | mdpi.com, medrxiv.org |
Pregnancy-Related Conditions (e.g., chorioamnionitis, preterm birth)
Beta-defensins are crucial components of the innate immune system at the maternal-fetal interface, protecting against ascending infections that can lead to pregnancy complications like chorioamnionitis and preterm birth. nih.govfrontiersin.org
The table below details the expression and role of beta-defensins in pregnancy-related conditions.
| Condition | Role/Expression of Beta-Defensins | References |
|---|---|---|
| Chorioamnionitis | Increased expression of beta-defensin 2 (BD2) in the amniotic membrane. | mdpi.com, nih.gov |
| Preterm Birth | Low mid-trimester cervicovaginal levels of human beta-defensin 2 are associated with an increased risk. | mdpi.com, frontiersin.org |
| Elevated levels of beta-defensins in amniotic fluid are found in cases of preterm labor with infection/inflammation. | mdpi.com | |
| Beta-defensins help maintain epithelial barrier function and modulate inflammation. | mdpi.com |
Specific Organ Pathologies (e.g., alcohol-associated liver disease)
The role of beta-defensins extends to the pathophysiology of specific organs, such as the liver, particularly in the context of alcohol-associated liver disease (ALD). The gut-liver axis is critical in ALD, and alterations in the gut microbiota and intestinal barrier function, influenced by defensins, play a significant role. nih.govnih.gov
This table summarizes the effects of human beta-defensin 2 in a mouse model of alcohol-associated liver disease.
| Parameter | Effect of hBD-2 Treatment | Reference |
|---|---|---|
| Liver Injury (Plasma ALT) | Decreased | nih.gov, nih.gov |
| Liver Steatosis | Reduced | nih.gov, nih.gov |
| Hepatocellular Death | Reduced | nih.gov, nih.gov |
| Inflammation | Reduced | nih.gov, nih.gov |
| Hepatic and Intestinal IL-17A and IL-22 | Induced | nih.gov, nih.gov |
| Gut Regulatory T cells | Increased Abundance | nih.gov, nih.gov |
| Gut Microbiota Composition | Altered | nih.gov |
Methodological Approaches and Experimental Models in Beta Defensin 107a Research
Molecular Biology Techniques
Molecular tools are fundamental to studying DEFB107A at the genetic level, from quantifying its expression to conceptualizing how its function could be explored through gene manipulation.
Quantitative real-time polymerase chain reaction (qRT-PCR) is a primary technique for analyzing the gene expression of DEFB107A. cnr.itfrontierspartnerships.orgmedrxiv.org This method allows for the sensitive and specific quantification of DEFB107A messenger RNA (mRNA) levels in various tissues and cells, providing insights into its regulation in response to different stimuli. bio-rad.comthermofisher.comyoutube.com The process involves converting mRNA to complementary DNA (cDNA), which is then amplified. researchgate.net The rate of amplification, monitored in real-time using fluorescent dyes like SYBR Green or probe-based chemistries, is proportional to the initial amount of target mRNA. youtube.com
Differential expression analysis, often calculated using the 2-ΔΔCt method, compares DEFB107A expression in test samples to control samples, revealing how its transcription is altered by specific conditions. cnr.itfrontierspartnerships.org For example, studies have used qRT-PCR to show significant downregulation of beta-defensin genes, including DEFB107B, in nasopharyngeal/oropharyngeal swab samples from patients with SARS-CoV-2 infection compared to uninfected individuals. frontierspartnerships.orgmedrxiv.orgmedrxiv.org This suggests that the innate immune response provided by defensins may be compromised during the infection. frontierspartnerships.orgmedrxiv.org
The reliability of qRT-PCR data hinges on careful experimental design, including the use of stable housekeeping genes for normalization and confirmation of product specificity through melt curve analysis. frontierspartnerships.org This approach provides a dynamic view of gene regulation, showing that mRNA levels can change rapidly and transiently in response to stimuli. fu-berlin.denih.govembopress.org
| Study Context | Sample Type | Finding for Beta-Defensin 107 | Technique | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Infection | Nasopharyngeal/Oropharyngeal Swabs | Significant downregulation of DEFB107B in infected patients. | qRT-PCR | frontierspartnerships.orgmedrxiv.orgmedrxiv.org |
| Ulcerative Colitis (UC) | Not specified | DEFB107A expression noted (P = 0.04). | Real-time quantitative PCR | cnr.it |
While specific knockout (KO) or knock-in (KI) studies for DEFB107A are not extensively detailed in available literature, these approaches are conceptually vital for definitively determining its biological function. proteinatlas.org
Gene Knockout (KO) Models: A KO model would involve deleting the DEFB107A gene in an organism, typically a mouse. le.ac.uk The primary goal is to create a loss-of-function model to observe the resulting phenotype. taconic.com For instance, KO mouse models for other beta-defensins have been instrumental; a knockout of a cluster of nine β-defensin genes in mice resulted in male infertility, demonstrating their crucial role in sperm function. le.ac.ukfrontiersin.org A conceptual DEFB107A KO model could be used to investigate its specific role in antimicrobial defense, fertility, or susceptibility to inflammatory diseases. le.ac.ukfrontiersin.org
Gene Knock-in (KI) Models: In contrast, a KI model involves inserting a DNA sequence into the DEFB107A locus. taconic.comozgene.com This could be used to introduce a specific mutation (point mutation), replace the mouse gene with its human counterpart (humanization), or add a reporter gene (like GFP) to track the protein's expression and localization. ozgene.comcriver.comcreative-biolabs.com A KI model could, for example, be designed to study the effect of a specific DEFB107A variant on immune cell recruitment or to visualize its expression pattern in response to infection. taconic.comnih.gov These models are powerful for studying gain-of-function or altered-function scenarios in a physiologically relevant context, as the inserted gene is controlled by the endogenous regulatory elements. nih.gov
Both KO and KI strategies, often utilizing technologies like CRISPR/Cas9 or homologous recombination in embryonic stem cells, provide the most genetically precise tools to dissect the in vivo roles of DEFB107A. taconic.comozgene.comcreative-biolabs.com
Gene Expression Analysis (e.g., qRT-PCR)
Protein Expression and Purification Strategies
To study the biochemical and functional properties of the Beta-defensin 107A peptide, it must be produced in sufficient quantities and purity. Recombinant production systems are the primary method for achieving this.
The yeast Pichia pastoris is a widely used and effective expression system for producing recombinant defensins, including other beta-defensins like hBD-2 and porcine β-defensin 2 (pBD2). nih.govmdpi.comresearchgate.net This system offers several advantages: it is capable of high-density fermentation, can perform post-translational modifications, and can secrete the recombinant protein into the culture medium, which simplifies purification. mdpi.comgoogle.com
The process typically involves:
Gene Cloning: The DNA sequence encoding the mature DEFB107A peptide is cloned into a Pichia expression vector, such as pPICZαA. nih.gov Codon optimization for yeast expression is often performed to enhance protein yield. researchgate.net
Transformation: The vector is then introduced into P. pastoris cells (e.g., strain X-33). nih.govmdpi.com
Expression and Induction: The yeast is cultured to a high density, and protein expression is induced, often using methanol. researchgate.netgoogle.com
Purification: Since the protein is secreted, it can be harvested from the cell-free supernatant. mdpi.com Purification often involves techniques like precipitation followed by chromatography. researchgate.netresearchgate.net
This method has been used to produce other beta-defensins with yields reaching hundreds of milligrams per liter. researchgate.net The resulting purified peptide can then be used for functional assays, such as determining its antimicrobial spectrum and immunomodulatory activities. mdpi.comresearchgate.net
In Vitro Cellular Models
In vitro models using primary cells are essential for studying the interactions of DEFB107A in a biologically relevant context, mimicking the cellular environments where it is naturally expressed and active. bioanalysis-zone.com
Primary cells, which are isolated directly from tissues, retain characteristics closer to their in vivo state compared to immortalized cell lines, making them crucial for functional studies. bioanalysis-zone.com
Epithelial Cells: Beta-defensins are prominently expressed by epithelial cells lining mucosal surfaces as a first line of defense. nih.govfrontiersin.org Primary tracheal or bronchial epithelial cells have been used to study the expression of beta-defensins in response to stimuli like bacteria or their components (e.g., lipopolysaccharide, LPS). nih.govresearchgate.netresearchgate.net Such studies have shown that defensin (B1577277) expression is inducible and regulated at the transcriptional level, highlighting the role of the epithelium in innate immunity. nih.govresearchgate.net Research on DEFB107A's expression in primary gingival keratinocytes has also been noted. researchgate.net
Immune Cells: Defensins act as immunomodulatory molecules that can recruit and activate various immune cells, including T-cells, monocytes, and dendritic cells. mdpi.com While direct studies of DEFB107A on primary immune cells are limited, the Human Protein Atlas indicates a lack of detectable protein expression in immune cells themselves. proteinatlas.org However, functional assays using primary peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (like T-cells or macrophages) are standard for assessing the chemotactic and cytokine-inducing properties of other defensins. mdpi.comfrontiersin.orgplos.org These assays help to bridge the gap between direct antimicrobial activity and the broader role of defensins in orchestrating the adaptive immune response. mdpi.com
Cell Lines (e.g., Caco-2, THP-1)
The study of this compound (DEFB107A) and its orthologs at the cellular level relies on established in vitro models that represent key biological barriers and immune cell populations. Human cell lines, such as the colorectal adenocarcinoma cell line Caco-2 and the monocytic cell line THP-1, are instrumental in dissecting the molecular mechanisms of beta-defensin activity.
Caco-2 Cells: The Caco-2 cell line is extensively used as a model for the intestinal epithelial barrier. mdpi.comnih.gov These cells, upon differentiation, form a polarized monolayer with tight junctions and microvilli, mimicking the morphology and function of intestinal enterocytes. frontiersin.orgresearchgate.net In the context of beta-defensin research, Caco-2 cells are employed to study the expression and regulation of defensin genes in response to various stimuli, such as pro-inflammatory cytokines (e.g., IL-1β, TNF-α) or microbial components. mdpi.comnih.gov For instance, studies on other beta-defensins like hBD-2 have used Caco-2 cells to demonstrate inducible expression following stimulation, whereas hBD-1 is often constitutively expressed. mdpi.comnih.gov This model allows researchers to investigate signaling pathways, such as those involving NF-κB, that govern defensin production. nih.gov Furthermore, Caco-2 cells are used in co-culture models to assess the ability of defensins to protect the epithelial barrier from pathogens and to modulate inflammatory responses. frontiersin.orgfrontiersin.org
THP-1 Cells: The THP-1 cell line, derived from an acute monocytic leukemia patient, is a widely accepted model for studying the function of monocytes and macrophages. nih.govmdpi.com These cells can be differentiated into macrophage-like or dendritic cell-like cells, which are critical players in the innate immune response. nih.govmdpi.com THP-1 cells are used to investigate the immunomodulatory properties of beta-defensins, including their ability to act as chemoattractants and to stimulate cytokine and chemokine production. plos.org For example, studies have shown that beta-defensins can induce the release of pro-inflammatory and anti-inflammatory mediators from THP-1 derived monocytes. plos.org This cell line is also valuable for studying the intracellular mechanisms by which defensins might influence immune cell behavior, such as binding to pattern recognition receptors or modulating signaling cascades. internationaltextbookofleprosy.com
| Cell Line | Cell Type | Primary Use in Defensin Research | Key Research Questions Addressed |
|---|---|---|---|
| Caco-2 | Human Colorectal Adenocarcinoma (Epithelial-like) | Model of the intestinal epithelial barrier. mdpi.comfrontiersin.org | - Regulation of defensin expression by cytokines/microbes. nih.gov |
| THP-1 | Human Monocytic Leukemia (Immune cell precursor) | Model for monocytes, macrophages, and dendritic cells. nih.govmdpi.com | - Chemotactic activity of defensins. plos.org |
Assays for Antimicrobial Activity, Chemotaxis, and Immunomodulation
A variety of quantitative assays are employed to characterize the functional properties of beta-defensins like DEFB107A. These experimental techniques are designed to measure the peptide's direct effects on microbes and its ability to modulate host immune responses.
Assays for Antimicrobial Activity: The primary function of defensins is their ability to kill or inhibit the growth of a broad spectrum of microorganisms. plos.org Several standardized methods are used to quantify this activity:
Broth Microdilution Assay: This is a common method to determine the Minimum Inhibitory Concentration (MIC) of a peptide. ecoevo.com.br It involves incubating serial dilutions of the defensin with a standardized concentration of bacteria in a liquid growth medium. The MIC is defined as the lowest peptide concentration that prevents visible bacterial growth after overnight incubation. ecoevo.com.br
Radial Diffusion Assay: This technique involves incorporating bacteria into an agarose (B213101) gel. Wells are punched into the gel and filled with the defensin peptide. As the peptide diffuses into the gel, it creates a circular zone of bacterial growth inhibition. The diameter of this zone is proportional to the antimicrobial potency of the peptide. mdpi.com
Flow Cytometry-Based Assays: This advanced method uses membrane potential-sensitive dyes to assess bacterial viability. nih.gov Antimicrobial peptides that disrupt the bacterial membrane cause depolarization, leading to an increase in fluorescence that can be rapidly quantified by flow cytometry. This allows for a high-throughput and sensitive measurement of antimicrobial kinetics. nih.gov
Assays for Chemotaxis: Beta-defensins are known to function as "alarmins," recruiting immune cells to sites of infection or injury. mdpi.com The chemotactic potential of these peptides is primarily assessed using:
Boyden Chamber Assay: This is the classic method for measuring chemotaxis. nih.gov The assay uses a chamber divided by a microporous membrane. Immune cells (e.g., neutrophils, monocytes, or T-cells) are placed in the upper compartment, and the defensin peptide is placed in the lower compartment. The number of cells that actively migrate through the pores toward the peptide gradient is quantified, providing a measure of its chemoattractant activity. nih.gov
Assays for Immunomodulation: Beyond direct microbicidal action, beta-defensins modulate the immune system. Assays to study these effects focus on the activation of immune and epithelial cells:
Cytokine/Chemokine Quantification: The ability of a defensin to induce the production of signaling molecules is a key aspect of its immunomodulatory function. frontiersin.org Cells such as THP-1 monocytes or Caco-2 epithelial cells are stimulated with the defensin, and the release of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., IL-8) into the cell culture supernatant is measured, typically by Enzyme-Linked Immunosorbent Assay (ELISA). plos.orgfrontiersin.org
Gene Expression Analysis: To understand the molecular pathways triggered by defensins, changes in gene expression are analyzed. Quantitative Real-Time PCR (qRT-PCR) is used to measure the mRNA levels of specific target genes, such as those encoding cytokines, chemokines, or their receptors, in cells exposed to the defensin. mdpi.comfrontiersin.org
| Functional Property | Assay Type | Principle and Measurement |
|---|---|---|
| Antimicrobial Activity | Broth Microdilution | Measures the lowest peptide concentration (MIC) that inhibits microbial growth in liquid culture. ecoevo.com.br |
| Radial Diffusion | Measures the diameter of the zone of growth inhibition caused by the peptide diffusing through a bacteria-seeded gel. mdpi.com | |
| Flow Cytometry | Quantifies bacterial membrane depolarization and cell death using fluorescent dyes. nih.gov | |
| Chemotaxis | Boyden Chamber | Quantifies the migration of immune cells through a porous membrane towards a peptide chemoattractant. nih.gov |
| Immunomodulation | ELISA | Measures the concentration of secreted proteins (e.g., cytokines, chemokines) in cell culture supernatants. plos.org |
| qRT-PCR | Quantifies changes in mRNA expression levels of specific genes in response to peptide stimulation. mdpi.com |
In Vivo Animal Models for Studying this compound Function
While in vitro assays provide critical mechanistic data, in vivo animal models are indispensable for understanding the physiological relevance and integrated function of beta-defensins within a complex living system. Murine models are the most common, though other species like fish offer unique advantages for evolutionary and developmental studies.
Murine Models of Inflammation and Infection
Mouse models are fundamental for investigating the role of beta-defensins in host defense against pathogens and in the regulation of inflammatory processes. frontiersin.org Studies often involve either defensin gene knockout mice or the administration of synthetic defensin peptides to assess their impact on disease outcomes. plos.orgnih.gov
Models of Infection: To study the role of beta-defensins in combating pathogens, mice are challenged with bacteria, fungi, or viruses. Examples include models of uropathogenic E. coli (UPEC) infection of the bladder plos.org, Fusarium solani keratitis in the eye nih.gov, and systemic salmonellosis. frontiersin.org In these models, researchers compare outcomes such as bacterial/fungal clearance, animal survival rates, and leukocyte infiltration between wild-type mice and those deficient in a specific defensin. plos.orgnih.gov These studies have shown that the absence of certain beta-defensins can lead to increased susceptibility to infection. nih.gov
Models of Inflammation: The immunomodulatory functions of beta-defensins are often explored in models of sterile or infection-driven inflammation. Chemically induced models of inflammatory bowel disease (IBD), such as colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), are widely used. frontiersin.org Systemic administration of beta-defensins in these models has been shown to ameliorate colitis, suggesting a potent anti-inflammatory capacity. frontiersin.orgfrontiersin.org Psoriasis models, often induced by agents like imiquimod, are also relevant, as defensins are highly expressed in psoriatic skin lesions. psoriasis.org
A significant challenge in studying individual murine defensins is genetic redundancy; the mouse genome contains over 50 defensin genes, and deleting a single gene may not produce a clear phenotype. psoriasis.org This has led to the development of more complex genetic models, such as cluster knockout mice, to better understand their collective function. psoriasis.org
Other Relevant Animal Models (e.g., fish)
Fish represent a valuable and evolutionarily informative model for studying beta-defensins. Unlike mammals, which have alpha-, beta-, and theta-defensins, fish appear to only possess beta-defensin-like peptides, suggesting these are an ancient and conserved component of vertebrate innate immunity. mdpi.commdpi.com
Comparative Genomics and Evolutionary Trajectories of Beta Defensins
Evolutionary Conservation of Beta-Defensin Genes Across Vertebrates
The beta-defensin gene family is deeply rooted in vertebrate history, with evidence suggesting a primordial beta-defensin gene served as the common ancestor for all vertebrate defensins. physiology.orgnih.gov This is supported by the presence of beta-defensin genes in a wide array of vertebrates, from teleost fish to reptiles, birds, and mammals. nih.govnih.gov The gene family has undergone significant expansion and diversification throughout vertebrate evolution, driven by the need to combat an ever-changing microbial environment. nih.govnih.gov
The gene cluster on human chromosome 8p23.1, which houses DEFB107A, is considered ancient. nih.govfrontiersin.org Comparative genomics reveals that this cluster is syntenic with the single beta-defensin gene cluster found in chickens, which implies that the ancestral genes of this mammalian cluster were established before the divergence of mammals and birds. physiology.org The structure of the 8p23.1 locus is consistent with a history of multiple rounds of gene duplication and subsequent divergence from a common ancestral gene. nih.govfrontiersin.org This expansion predates the split between baboons and humans. frontiersin.org
While the family as a whole is ancient, many individual beta-defensin genes, including those within the primate lineage, have arisen from more recent, species-specific duplication events. physiology.org However, orthologs of human beta-defensin genes can be identified in other species, indicating a shared ancestry. For instance, a study of the bovine genome identified an ortholog for human DEFB107A located on cattle chromosome 27. researchgate.netle.ac.uk This conservation across distant mammalian lineages underscores the functional importance of these genes over evolutionary time.
Table 1: Ortholog Information for Human DEFB107A
| Feature | Human (Homo sapiens) | Cattle (Bos taurus) |
| Gene Name | DEFB107A | BBD107A (ortholog) |
| Chromosomal Location | 8p23.1 | Chromosome 27 |
| Notes | Located in a highly variable gene cluster. | Identified through comparative genomic analysis. |
Cross-Species Analysis of Beta-Defensin Family Diversity
A hallmark of the beta-defensin gene family is the remarkable diversity in gene number across different species. nih.gov This variation ranges from a single gene in the western clawed frog to over 50 in cattle, a result of continuous, species-specific gene duplication and loss. nih.govwikipedia.org In humans, the beta-defensin genes are primarily organized into dense clusters on chromosomes 8 and 20, with a smaller cluster also identified on chromosome 6. frontiersin.orgpnas.org
DEFB107A is a key member of the cluster on human chromosome 8p23.1. genecards.orgfrontiersin.org This specific genomic region is particularly notable for its complexity and high degree of copy number variation (CNV) among human individuals. nih.govfrontiersin.org The repeat unit that contains DEFB107A and several other beta-defensin genes—including DEFB4, DEFB103, DEFB104, DEFB105, and DEFB106—can be present in 2 to 12 copies in different individuals. frontiersin.orgnih.gov This high level of genomic plasticity, driven by processes like unequal crossing-over, is a significant feature of recent primate evolution and contributes to the diversity of the innate immune response within the human population. frontiersin.orgfrontiersin.org
Cross-species genomic comparisons involving humans, chimpanzees, mice, rats, and dogs have shown that while most beta-defensin genes reside in syntenic chromosomal regions, indicating shared ancestry, there are also species-specific gene lineages. physiology.org The intricate and repetitive nature of the human 8p23.1 region has made its precise annotation challenging, leading to some discrepancies in the documented order of genes like DEFB107 when compared to the orthologous regions in other species. physiology.org
Table 2: Beta-Defensin Gene Count in Selected Vertebrates
| Species | Approximate Number of Beta-Defensin Genes |
| Western Clawed Frog (Xenopus tropicalis) | 1 |
| Chicken (Gallus gallus) | 14 |
| Human (Homo sapiens) | ~39 |
| Mouse (Mus musculus) | ~52 |
| Cattle (Bos taurus) | ~57 |
| Source: Data compiled from multiple genomic studies. physiology.orgnih.govle.ac.ukwikipedia.org |
Computational Genomics Approaches for Defensin (B1577277) Gene Discovery and Annotation
The identification and characterization of the full beta-defensin gene repertoire in any given species are heavily reliant on computational genomics. physiology.org Before the availability of large-scale genome sequencing, defensins were discovered primarily through protein purification. The advent of genomics has allowed for systematic, genome-wide searches to uncover new family members.
A key strategy involves using computational search tools to screen entire genomic databases for sequences that encode the characteristic beta-defensin structural motif, which is defined by six conserved cysteine residues. genenames.org Algorithms such as BLAST (Basic Local Alignment Search Tool) and software based on hidden Markov models (HMM), like hmmer, have been instrumental in this process. pnas.orggenenames.org This approach successfully led to the discovery of 28 new human and 43 new mouse beta-defensin genes, including those in the syntenic clusters that contain DEFB107A. genenames.org
Once a putative defensin gene is identified, further computational analysis is required for its annotation. This involves using programs like GENSCAN and GeneWise2 to predict the gene's structure, including the locations of exons and introns, and to identify potential alternatively spliced forms. physiology.org These predictive methods are crucial for translating raw genomic sequence into functional biological information. However, genomic regions with extensive segmental duplications and high copy number variability, such as the 8p23.1 locus containing DEFB107A, pose significant challenges to automated genome assembly and annotation, sometimes requiring manual curation to ensure accuracy. wikipedia.orgmdpi-res.com
Emerging Research Frontiers and Biotechnological Applications of Beta Defensin 107a
Beta-Defensin 107A as a Potential Immune Adjuvant
Beta-defensins are increasingly recognized for their ability to bridge the innate and adaptive immune systems, making them attractive candidates as vaccine adjuvants. frontiersin.orgjmb.or.kr They function as signaling molecules that can recruit and activate key immune cells. frontiersin.org Human beta-defensins can attract memory T-cells, immature dendritic cells, and monocytes to sites of inflammation. frontiersin.orgpnas.org This chemoattraction is a critical first step in initiating a robust and targeted adaptive immune response. wikipedia.org
The adjuvant properties of beta-defensins are linked to their interaction with specific receptors on immune cells. frontiersin.org For instance, some beta-defensins activate antigen-presenting cells (APCs) through Toll-like receptors (TLRs), such as TLR4. frontiersin.org This activation leads to the maturation of dendritic cells, which are crucial for presenting antigens to T-cells and shaping the subsequent immune response. jmb.or.kr Murine beta-defensin-2, for example, has been shown to induce dendritic cell maturation and promote Th1-type immune responses, which are vital for combating intracellular pathogens and for anti-tumor immunity. jmb.or.kr The ability of defensins to enhance macrophage phagocytosis and influence B-cell responses further underscores their potential to improve vaccine efficacy by ensuring long-term cellular and humoral immunity. jmb.or.krwikipedia.org
Table 1: Immunomodulatory Functions of Beta-Defensins Relevant to Adjuvant Potential
| Function | Interacting Cells | Key Receptors/Pathways | Outcome |
|---|---|---|---|
| Chemoattraction | Immature Dendritic Cells, Memory T-Cells, Monocytes | CCR6, CCR2 | Recruitment of immune cells to the site of antigen presence. jmb.or.krfrontiersin.orgpnas.org |
| Cell Activation | Dendritic Cells, Macrophages | TLR1/2, TLR4 | Maturation of APCs, increased expression of co-stimulatory molecules. frontiersin.orgfrontiersin.org |
| Cytokine Induction | Dendritic Cells, Monocytes | TLR-dependent pathways | Promotion of Th1-polarizing cytokines (e.g., IL-12, IFN-γ). jmb.or.krfrontiersin.org |
| Enhanced Phagocytosis | Macrophages | Not fully elucidated | Improved clearance of pathogens and cellular debris. wikipedia.org |
Engineering and Modification of Beta-Defensins for Enhanced Properties
To harness the therapeutic potential of beta-defensins, researchers are actively engaged in their engineering and modification. mdpi.com The goal is to improve properties like metabolic stability, target specificity, and the balance between antimicrobial and immunomodulatory activities. mdpi.comacs.org A key focus of this research is the manipulation of the disulfide bridges that define the peptide's three-dimensional structure and function. pnas.orgmdpi.com
Investigation of Interplay with Microbiota
Beta-defensins are key regulators of the microbial communities that colonize host surfaces. nih.gov They are not just indiscriminate killers; instead, they act as "farmers" of the microbiome, helping to maintain a healthy and diverse microbial ecosystem. nih.gov The interactions between beta-defensins and the microbiota are bidirectional: the peptides shape the microbial composition, and in turn, microbial metabolites can regulate the expression of defensins. frontiersin.org
These peptides are produced by epithelial cells on mucosal surfaces and can prevent the overgrowth of potential pathogens while tolerating commensal bacteria. nih.govresearchgate.net For example, in the oral cavity, commensal bacteria like Fusobacterium nucleatum can induce the expression of beta-defensins, which helps protect the host from other pathogenic microbes. frontiersin.org This suggests a symbiotic relationship where the host provides a niche for commensals, which in turn help bolster the host's innate defenses. frontiersin.org The copy number variation (CNV) of beta-defensin genes, including the cluster on chromosome 8p where DEFB107A is located, can influence the composition of the nasopharyngeal microbiota, highlighting the genetic basis of this interplay. nih.gov
Exploration of this compound in Regulation of Homeostasis and Dysbiosis
The regulatory role of beta-defensins is critical for maintaining tissue homeostasis, a state of physiological equilibrium. nih.gov Under normal conditions, they contribute to immune tolerance by managing the trafficking of microbes to dendritic cells. nih.gov However, when this balance is disrupted—a condition known as dysbiosis—the expression and function of beta-defensins can change dramatically. nih.govmdpi.com
Dysbiosis can lead to an increase in pathogenic bacteria, which triggers higher expression of beta-defensins as the host attempts to restore homeostasis. nih.govmdpi.com This altered expression signature is a characteristic of inflammatory conditions. nih.gov For instance, defective expression of beta-defensins in the intestine has been linked to the dysbiosis seen in Inflammatory Bowel Disease (IBD). nih.gov Similarly, in the urinary tract, dysbiosis is thought to trigger the secretion of antimicrobial peptides like beta-defensin 2 in patients with conditions such as interstitial cystitis. mdpi.com Understanding how DEFB107A expression is regulated during homeostasis and dysbiosis could provide insights into its role in inflammatory diseases and its potential as a biomarker or therapeutic agent to restore microbial balance. nih.govresearchgate.net
Identification of Novel Regulatory Pathways and Interacting Molecules
The expression of beta-defensins is tightly controlled by a network of signaling pathways initiated by the recognition of microbial components or inflammatory mediators. The Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of beta-defensin induction. mdpi.com For example, TLR2 can be activated by components of Gram-positive bacteria, while TLR4 is triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, both leading to NF-κB activation and subsequent defensin (B1577277) gene expression. mdpi.com
Beyond the well-established NF-κB pathway, other signaling routes like the mitogen-activated protein kinase (MAPK) pathway also contribute to their regulation. mdpi.com From a functional perspective, beta-defensins exert their immunomodulatory effects by interacting with chemokine receptors, most notably CCR6, which is present on immature dendritic cells and memory T cells. frontiersin.orgpnas.org This interaction is what enables defensins to act as chemoattractants, linking the innate and adaptive immune systems. pnas.orgresearchgate.net Some beta-defensins can also interact with Mas-related gene X2 (MrgX2) to activate mast cells. frontiersin.org Identifying the specific regulatory pathways for DEFB107A and its full range of interacting molecules is a key area for future research.
Table 2: Key Regulatory and Interacting Molecules for Beta-Defensins
| Category | Molecule/Pathway | Description |
|---|---|---|
| Induction Pathways | NF-κB Pathway | A primary pathway activated by TLRs to induce defensin gene expression. mdpi.com |
| MAPK Pathway | An alternative pathway that contributes to the regulation of defensin expression. mdpi.com | |
| Pattern Recognition Receptors | Toll-like Receptors (TLR2, TLR4) | Receptors on host cells that recognize microbial products and initiate signaling for defensin production. frontiersin.orgmdpi.com |
| Immunomodulatory Receptors | Chemokine Receptor 6 (CCR6) | A receptor on dendritic cells and T cells that binds to beta-defensins, mediating their chemotactic activity. frontiersin.orgpnas.org |
Unresolved Questions and Future Research Directions
Despite significant advances, many questions regarding this compound remain. The precise mechanisms that regulate its expression and its specific contributions to host defense and immune modulation are not fully understood. researchgate.netmdpi.com
Future research should focus on several key areas:
Functional Specificity: What are the unique antimicrobial and immunomodulatory functions of DEFB107A compared to other well-studied beta-defensins like hBD-1, -2, and -3?
Receptor Interactions: What is the full spectrum of receptors that DEFB107A interacts with, and what are the downstream consequences of these interactions? Elucidating these molecular interactions is crucial for understanding its role in various immune signaling pathways. mdpi.com
Role in Disease: What is the specific role of DEFB107A in the pathogenesis of inflammatory diseases, infections, and cancer? Clinical studies are needed to validate its potential as a biomarker or therapeutic target. researchgate.netmdpi.com
In Vivo Efficacy: To translate the potential of DEFB107A into therapeutic agents, comprehensive in vivo studies are required to assess its pharmacodynamics, pharmacokinetics, and toxicology. mdpi.com
Addressing these questions will provide a more complete picture of the biology of this compound and pave the way for its potential use in novel therapeutic strategies. researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | DEFB107A, BD-7 |
| Beta-defensin 1 | hBD-1 |
| Beta-defensin 2 | hBD-2 |
| Beta-defensin 3 | hBD-3 |
| Cysteine | Cys |
| Tryptophan | Trp |
| Lipopolysaccharide | LPS |
| Interferon-gamma | IFN-γ |
| Interleukin-12 | IL-12 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
